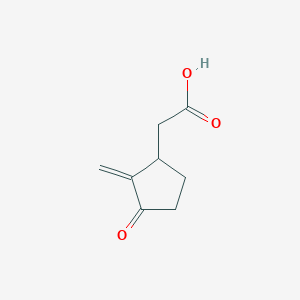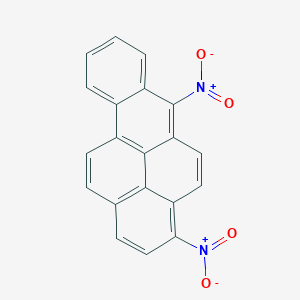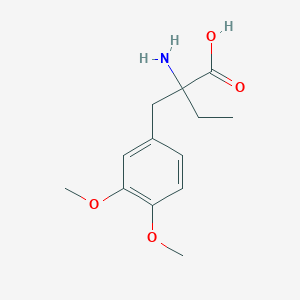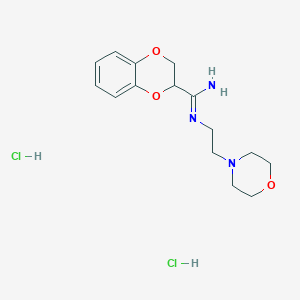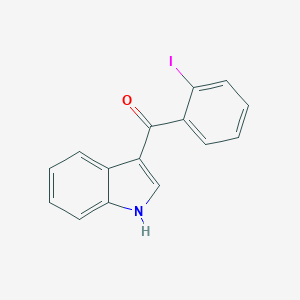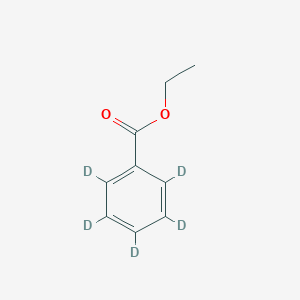
Neodarutoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodarutoside is a natural compound that is found in the peel of citrus fruits. It is a flavonoid glycoside that has been studied for its potential therapeutic properties. Neodarutoside has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of neodarutoside is not fully understood. However, it is thought to exert its effects through the modulation of various signaling pathways. Neodarutoside has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Neodarutoside has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the expression of antioxidant enzymes such as SOD and catalase. Neodarutoside has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using neodarutoside in lab experiments include its natural origin, its low toxicity, and its potential therapeutic properties. However, there are also some limitations to using neodarutoside in lab experiments. One limitation is that it can be difficult to obtain large quantities of neodarutoside from natural sources. Another limitation is that the synthesis of neodarutoside can be challenging and expensive.
Direcciones Futuras
There are several future directions for research on neodarutoside. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to explore the mechanism of action of neodarutoside in more detail. Additionally, research could be conducted on the optimization of the synthesis method for neodarutoside, as well as the development of new methods for its extraction from natural sources.
In conclusion, neodarutoside is a natural compound that has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Neodarutoside can be extracted from the peel of citrus fruits or synthesized in the laboratory. While there are some limitations to using neodarutoside in lab experiments, it has several advantages and holds promise for future research directions.
Métodos De Síntesis
Neodarutoside can be extracted from the peel of citrus fruits such as oranges, lemons, and grapefruits. The extraction process involves grinding the peel and then soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated, leaving behind a concentrated extract that contains neodarutoside. Neodarutoside can also be synthesized in the laboratory using chemical methods.
Aplicaciones Científicas De Investigación
Neodarutoside has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Neodarutoside has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Propiedades
Número CAS |
125776-03-6 |
|---|---|
Nombre del producto |
Neodarutoside |
Fórmula molecular |
C32H54O13 |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[7-[2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O13/c1-30(2)19-6-5-15-11-31(3,21(14-35)45-29-27(41)25(39)23(37)18(13-34)43-29)9-7-16(15)32(19,4)10-8-20(30)44-28-26(40)24(38)22(36)17(12-33)42-28/h11,16-29,33-41H,5-10,12-14H2,1-4H3/t16?,17-,18-,19?,20?,21?,22-,23-,24+,25+,26-,27-,28+,29+,31?,32?/m1/s1 |
Clave InChI |
NPDAQZUAWDTCIZ-YJCQVRHNSA-N |
SMILES isomérico |
CC1(C2CCC3=CC(CCC3C2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)(C)C(CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
SMILES canónico |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
Sinónimos |
3,15,16-trihydroxypimarane 3,15-bis(glucopyranoside) neodarutoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
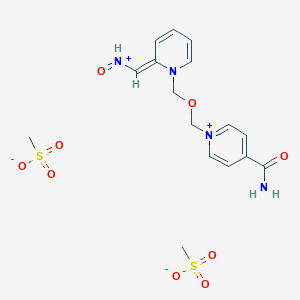
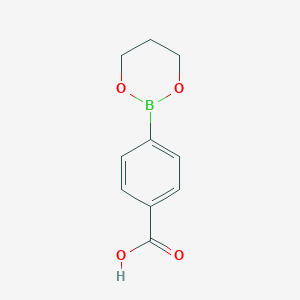
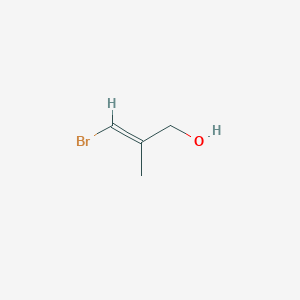
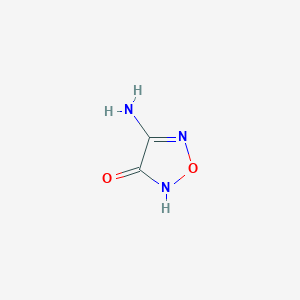
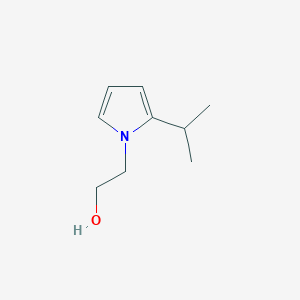
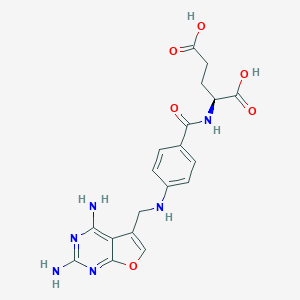
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
